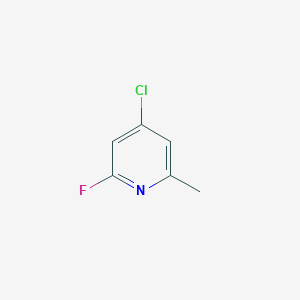

4-Chloro-2-fluoro-6-methylpyridine

Description

Contextualization of Fluorine and Chlorine Substituents in Pyridine (B92270) Heterocycles

The presence of fluorine and chlorine on a pyridine ring imparts distinct characteristics. Both are electron-withdrawing via the inductive effect due to their high electronegativity. However, fluorine is the most electronegative element and its presence can significantly alter the electronic properties of a molecule. mdpi.com This high electronegativity is a key factor in the reactivity of fluorinated aromatics. In the context of nucleophilic aromatic substitution (SNAr), a common reaction for halopyridines, fluoro-substituents are generally more activating than chloro-substituents. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). acs.org This enhanced reactivity makes fluoropyridines valuable intermediates, even though chloropyridines may be more commercially available. nih.govacs.org The substitution of hydrogen with fluorine can also lead to significant changes in the molecule's electrostatic potential and intermolecular interactions. mdpi.com

Structural Features and Electronic Nature of 4-Chloro-2-fluoro-6-methylpyridine

While specific experimental data for this compound is not widely available in peer-reviewed literature, its structural and electronic characteristics can be inferred from the known properties of its constituent parts and related isomers. The molecule features a pyridine ring substituted with three different groups: a fluorine atom at the C2 position, a chlorine atom at the C4 position, and a methyl group at the C6 position.

The electronic nature of the ring is heavily influenced by the interplay of these substituents:

Fluorine (C2): As the most electronegative element, the C2-fluoro group exerts a powerful electron-withdrawing inductive effect. Being at an ortho-position to the nitrogen, it significantly lowers the electron density at this position.

Chlorine (C4): The C4-chloro group also withdraws electron density through the inductive effect. Its position para to the nitrogen makes it highly effective at activating the ring for nucleophilic attack at the C4 position by stabilizing the anionic Meisenheimer intermediate. stackexchange.com

Methyl Group (C6): The C6-methyl group is electron-donating through hyperconjugation and a weak inductive effect. This partially counteracts the electron-withdrawing effects of the halogens.

The combination of two strongly electron-withdrawing halogens at the 2- and 4-positions renders the pyridine ring electron-deficient, particularly at the positions ortho and para to the nitrogen. youtube.com This makes the compound a prime candidate for nucleophilic aromatic substitution reactions. The chlorine at the C4 position is the most likely site for substitution by a nucleophile, as attack at this position leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com The fluorine at C2 is also a potential leaving group, and its high electronegativity makes the C-F bond susceptible to cleavage in SNAr reactions. acs.org

Table 1: Comparison of Physicochemical Properties of this compound and Related Compounds Note: Data for this compound is estimated based on chemical principles, as specific experimental values are not readily available. Data for other compounds are from published sources for comparison.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C6H5ClFN | 145.56 | Not Available |

| 4-Chloro-2-fluoropyridine | C5H3ClFN | 131.53 | 34684-93-6 nih.gov |

| 2-Fluoro-6-methylpyridine (B1294898) | C6H6FN | 111.12 | 407-22-7 sigmaaldrich.com |

| 4-Chloro-2-methylpyridine | C6H6ClN | 127.57 | 3678-63-5 nih.gov |

| 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | 145.56 | 884494-78-4 nih.gov |

Emerging Research Landscape for Polyhalogenated Pyridine Derivatives

The research landscape for polyhalogenated and polysubstituted pyridines is dynamic and expanding. A primary focus is their utility as versatile platforms for the synthesis of complex molecular architectures. nih.gov The ability to selectively functionalize different positions on the pyridine ring by leveraging the differential reactivity of various halogen substituents is a powerful tool for synthetic chemists. nih.gov

Recent advancements include the development of novel catalytic systems for cross-coupling reactions and more efficient, milder conditions for nucleophilic aromatic substitutions. nih.govmdpi.com There is also significant interest in late-stage functionalization, where complex, often biologically active, molecules containing a pyridine core are modified in the final steps of a synthesis. nih.gov This strategy allows for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the unique electronic properties of polyhalogenated pyridines are being explored in the field of materials science for applications in organic electronics. rsc.org

Overview of Research Methodologies Applied to Aromatic Heterocyclic Systems

A variety of sophisticated research methodologies are employed to characterize and understand the behavior of aromatic heterocyclic systems like this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structure elucidation. Chemical shifts and coupling constants provide detailed information about the electronic environment of each atom and the connectivity within the molecule. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and probe the bonding within the molecule. Specific vibrations of the pyridine ring and the C-F and C-Cl bonds can be observed. nih.govmdpi.com

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation patterns, which helps confirm the molecular formula and structural features. nih.gov

Computational Chemistry:

Density Functional Theory (DFT): DFT is a powerful computational method used to predict a wide range of properties, including molecular geometry, electronic structure, electrostatic potential maps, and vibrational frequencies. mdpi.comrsc.org These calculations provide deep insight into the distribution of electron density and the reactivity of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis: These computational tools are used to analyze the nature of chemical bonds and intermolecular interactions in detail. mdpi.comresearchgate.net They can quantify the strength of interactions and describe orbital overlaps.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the time-dependent behavior of molecules and their interactions with their environment, which is particularly useful in understanding their behavior in solution or in biological systems. nih.gov

These methodologies, often used in combination, provide a comprehensive picture of the structure, reactivity, and potential applications of novel halogenated pyridine derivatives.

Properties

IUPAC Name |

4-chloro-2-fluoro-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHVOZRHAXDMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743833 | |

| Record name | 4-Chloro-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227509-42-3 | |

| Record name | 4-Chloro-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 6 Methylpyridine and Its Precursors

Strategies for Pyridine (B92270) Ring Construction Featuring Halogen and Methyl Groups

Building the substituted pyridine core directly offers an efficient route that can establish the required substitution pattern in a single sequence. These methods often involve condensation or cycloaddition reactions where the starting materials contain the necessary halogen and methyl functionalities.

Cyclization Reactions Employing Substituted Carbonyl Compounds

Condensation reactions involving carbonyl compounds are foundational in pyridine synthesis. An organocatalyzed, formal (3+3) cycloaddition reaction has been described for the synthesis of substituted pyridines from enamines and various unsaturated carbonyl substrates like enals, ynals, or enones. acs.org This approach allows for the construction of tri- or tetrasubstituted pyridine scaffolds with diverse functional groups. acs.org Another versatile method involves a one-pot Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence starting from a 2-fluoro-1,3-dicarbonyl compound, which enables the regioselective synthesis of various substituted pyridines under transition-metal-free conditions. organic-chemistry.org

| Reaction Type | Starting Materials | Key Features | Reference |

| Formal (3+3) Cycloaddition | Enamines, Unsaturated Carbonyls | Organocatalyzed, builds tri/tetrasubstituted pyridines | acs.org |

| Michael Addition/[5+1] Annulation | 2-Fluoro-1,3-dicarbonyl compounds | Transition-metal-free, regioselective | organic-chemistry.org |

Hetero-Diels-Alder Approaches to Pyridine Ring Formation

The hetero-Diels-Alder reaction provides a powerful strategy for forming six-membered heterocyclic rings. acsgcipr.org In the context of pyridine synthesis, this typically involves a [4+2] cycloaddition between a 1-azadiene derivative and a dienophile (such as an alkyne) to form the pyridine ring. rsc.orgsemanticscholar.org These reactions can be performed thermally or catalyzed by transition metals. rsc.orgsemanticscholar.org

Inverse electron demand Diels-Alder reactions are particularly successful, where an electron-poor diene system (e.g., a 1,2,4-triazine) reacts with a dienophile. acsgcipr.org The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org The challenge in applying this to 4-chloro-2-fluoro-6-methylpyridine lies in designing or obtaining the appropriately substituted 1-azadiene and dienophile precursors to ensure the correct regiochemical outcome.

Chichibabin Pyridine Synthesis Adaptations for Substituted Pyridines

The Chichibabin pyridine synthesis is a classic method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org This reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina or silica. wikipedia.org For instance, the reaction of acetaldehyde and ammonia produces a mixture of 2-methylpyridine and 4-methylpyridine. wikipedia.org

Adapting this synthesis for a molecule like this compound would require the use of halogenated carbonyl precursors. However, the harsh conditions of the traditional Chichibabin synthesis may not be compatible with the stability of C-F and C-Cl bonds. Modern variations of the reaction, which may proceed under milder conditions, could offer a more viable pathway. researchgate.net Research into intramolecular Chichibabin syntheses and multicomponent reactions under acidic conditions has expanded the scope of this method for creating complex substituted pyridines. researchgate.netresearchgate.net

Regioselective Halogenation Techniques for Pyridine Systems

A more common and often more practical approach to synthesizing this compound involves the stepwise, regioselective halogenation of a simpler, readily available pyridine precursor, such as 2-fluoro-6-methylpyridine (B1294898) or 2-chloro-6-methylpyridine.

Directed Chlorination Methodologies

The introduction of a chlorine atom at the C-4 position of a pyridine ring already substituted at C-2 and C-6 requires a regioselective chlorination method. Direct vapor-phase chlorination of pyridine derivatives is a well-established industrial process, often carried out at high temperatures (above 250 °C). google.com However, controlling the regioselectivity can be challenging, potentially leading to a mixture of chlorinated products. nih.gov

For more precise control, directed chlorination methods are employed. If starting from 2-fluoro-6-methylpyridine, the electronic properties of the existing fluoro and methyl groups will influence the position of electrophilic attack. Alternatively, a precursor like 4-pyridone can be converted to the target 4-chloropyridine using chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride. google.com

Modern methods using milder reagents have also been developed. For example, Selectfluor in the presence of lithium chloride can be used for the regioselective chlorination of 2-aminopyridines under mild conditions, a reaction that proceeds via a radical process. rsc.org While the target molecule is not an aminopyridine, this demonstrates the ongoing development of selective chlorination techniques.

| Chlorination Method | Reagents | Conditions | Key Features | Reference |

| Vapor-Phase Chlorination | Cl₂ | >250 °C | Industrial scale, can lack selectivity | google.com |

| From Pyridone Precursor | POCl₃, PCl₅ | Varies | High regioselectivity for C-4 position | google.com |

| Selectfluor-Promoted | Selectfluor, LiCl | Mild | High regioselectivity for aminopyridines | rsc.org |

Fluorination Strategies for Pyridine Derivatives

Introducing a fluorine atom onto the pyridine ring can be accomplished through several strategies. The most common industrial method for producing fluorinated pyridines is through a halogen-exchange (Halex) reaction, where a chloro-substituted pyridine is treated with a fluoride (B91410) source, such as potassium fluoride. This is a nucleophilic aromatic substitution process. For the synthesis of this compound, a plausible precursor would be 2,4-dichloro-6-methylpyridine. The greater lability of the chlorine atom at the C-2 position (an α-position) facilitates its selective replacement by fluoride.

Stepwise chlorination followed by fluorination is a common industrial sequence for producing compounds like 2-chloro-5-(trifluoromethyl)pyridine from 3-methylpyridine, highlighting the viability of this sequential halogenation approach. nih.govagropages.com Direct fluorination using electrophilic fluorinating agents like Selectfluor is also a powerful modern technique, offering alternative pathways for C-H fluorination under transition-metal-free conditions. researchgate.net

Orthogonal Halogenation Sequences

Orthogonal halogenation, the selective introduction of different halogen atoms at specific positions on a molecule, is a critical strategy for synthesizing mixed halosubstituted pyridines. The synthesis of this compound can be envisioned through sequential halogenation of a 6-methylpyridine precursor. The order of halogen introduction is crucial due to the directing effects of the substituents and the pyridine nitrogen.

One plausible route begins with the synthesis of 2-fluoro-6-methylpyridine. This can be achieved from 2-amino-6-methylpyridine via a diazotization reaction followed by a Schiemann or similar fluorination reaction. Once 2-fluoro-6-methylpyridine is obtained, the subsequent challenge is the regioselective introduction of a chlorine atom at the C-4 position. Direct electrophilic chlorination of 2-fluoro-6-methylpyridine is challenging due to the deactivating nature of the fluorine atom and the pyridine nitrogen, which can lead to a mixture of products or require harsh reaction conditions.

A more controlled approach involves the nitration of 2-fluoro-6-methylpyridine to introduce a nitro group at the 4-position, followed by reduction to the corresponding 4-amino-2-fluoro-6-methylpyridine. The amino group can then be converted to a chloro group via the Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides using copper(I) halides. This multi-step sequence, while longer, offers superior control over the regiochemistry of halogenation.

Table 1: Key Intermediates in Orthogonal Halogenation

| Compound Name | Structure | Role in Synthesis |

| 2-Amino-6-methylpyridine | Starting material for fluorination | |

| 2-Fluoro-6-methylpyridine | Intermediate after fluorination | |

| 2-Fluoro-6-methyl-4-nitropyridine | Intermediate after nitration | |

| 4-Amino-2-fluoro-6-methylpyridine | Precursor for Sandmeyer reaction |

Functionalization of the Methyl Group at C-6 in Pyridine Scaffolds

The methyl group at the C-6 position serves as a synthetic handle for further transformations, although its direct functionalization can be challenging.

Strategies for Direct Introduction of Methyl Groups

The direct methylation of a pre-halogenated pyridine ring, such as 4-chloro-2-fluoropyridine, is a conceivable but synthetically challenging route. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing halogen atoms, makes it a poor substrate for electrophilic methylation (e.g., Friedel-Crafts type reactions). Radical methylation reactions could be an alternative, but often suffer from a lack of regioselectivity.

More practical approaches involve building the pyridine ring with the methyl group already in place. For instance, condensation reactions of β-dicarbonyl compounds with enamines or other nitrogen sources can provide substituted pyridones, which can then be converted to the desired halogenated pyridines.

Transformations from Pre-existing Substituents at C-6

A more common strategy involves the transformation of a pre-existing functional group at the C-6 position into a methyl group. For example, a carboxylic acid or ester group at C-6 can be reduced to a hydroxymethyl group, which can then be further converted to a methyl group through deoxygenation protocols.

Alternatively, the synthesis can start from a precursor where the C-6 substituent is a halogen, which can then participate in cross-coupling reactions. For instance, a 2,4,6-trihalopyridine could be selectively coupled with an organometallic methylating agent, such as methylmagnesium bromide or a methylboronic acid derivative, under palladium or nickel catalysis. The success of this approach hinges on the differential reactivity of the halogen atoms, which can often be controlled by the choice of catalyst and reaction conditions.

Catalytic Synthesis Routes to Halogenated Pyridines

Catalytic methods offer efficient and often more environmentally benign routes to functionalized pyridines.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. A key precursor, 2,4-dichloro-6-methylpyridine, can be synthesized and then subjected to a nucleophilic fluorination reaction. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position due to the activating effect of the pyridine nitrogen. By carefully controlling the reaction conditions and the fluorinating agent (e.g., potassium fluoride with a phase-transfer catalyst), it is possible to achieve selective replacement of the C-2 chlorine with fluorine.

The synthesis of 2,4-dichloro-6-methylpyridine itself can be achieved from commercially available starting materials such as 2,6-lutidine (2,6-dimethylpyridine). Chlorination of 2,6-lutidine can lead to a mixture of chlorinated products, and achieving the desired 2,4-dichloro-6-methylpyridine may require optimization of the reaction conditions or separation of isomers.

Table 2: Comparison of Synthetic Precursors

| Precursor | Potential Route | Advantages | Disadvantages |

| 2,6-Lutidine | Halogenation | Readily available starting material. | Can lead to mixtures of isomers. |

| 2-Amino-6-methylpyridine | Diazotization/Fluorination followed by Chlorination | Good control of regiochemistry. | Multi-step, involves diazonium salts. |

| 2,4-Dichloro-6-methylpyridine | Nucleophilic Fluorination | Potentially a more direct route. | Selective fluorination can be challenging. |

Organocatalytic Approaches to Pyridine Formation

While transition metal catalysis dominates the field of pyridine synthesis, organocatalysis has emerged as a valuable alternative. Organocatalytic methods for the formation of the pyridine ring often involve cascade or domino reactions, where a single catalyst promotes multiple bond-forming events in one pot. For the synthesis of halogenated pyridines, this would typically involve the use of halogenated building blocks in the initial cyclization reaction.

For instance, an organocatalyst could promote the condensation of a halogenated β-ketoester with an enamine to form a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine. The choice of starting materials would be critical to ensure the correct placement of the chloro, fluoro, and methyl substituents in the final product. While potentially elegant, the development of a specific organocatalytic route for this compound would likely require significant research and optimization.

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Derivatives

Solvent-Free Reactions and Solvent Minimization Strategies

Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to air pollution. mdpi.com In the context of halogenated pyridine synthesis, several steps can be adapted to be solvent-free or to use greener solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions under solvent-free conditions, often leading to shorter reaction times and higher yields. researchgate.net For instance, the amination of halopyridines has been successfully carried out under solvent-free microwave irradiation without the need for a transition metal catalyst. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for applying such techniques to related transformations.

The halogen exchange fluorination of chloropyridines, a key step in the synthesis of the target molecule, can also be performed under solvent-free conditions. The reaction of 2,4-dichloro-6-methylpyridine with a fluoride source like potassium fluoride can be carried out by heating the neat mixture, potentially with a phase-transfer catalyst to facilitate the reaction.

Where solvents are necessary, the principles of green chemistry advocate for the use of more benign alternatives to traditional hazardous solvents. Water, supercritical fluids, and bio-derived solvents are increasingly being explored. For example, the selective amination of polyhalogenated pyridines has been demonstrated in water, offering a much safer and more environmentally friendly alternative to organic solvents. researchgate.net

| Reaction Step | Conventional Solvent | Green Alternative/Strategy | Rationale |

| Chlorination | Chlorinated hydrocarbons | Solvent-free, ionic liquids | Reduces use of toxic and volatile solvents. |

| Halogen Exchange Fluorination | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Solvent-free, diphenyl ether | Eliminates hazardous solvents and simplifies product isolation. |

| Catalytic Reactions | Toluene, Dichloromethane | Water, bio-solvents (e.g., Cyrene) | Enhances safety and reduces environmental impact. |

Atom Economy Considerations in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are desirable as they generate less waste.

Addition and rearrangement reactions are inherently 100% atom-economical. However, many reactions in organic synthesis, including substitutions and eliminations, are not. In the synthesis of this compound, the key reactions are substitutions.

Theoretical Atom Economy Calculation for Halogen Exchange Fluorination:

Consider the synthesis of 2-fluoro-6-methylpyridine from 2-chloro-6-methylpyridine using potassium fluoride:

C₆H₆ClN + KF → C₆H₆FN + KCl

Molecular Weight of 2-chloro-6-methylpyridine (C₆H₆ClN): 127.57 g/mol

Molecular Weight of Potassium Fluoride (KF): 58.10 g/mol

Molecular Weight of 2-fluoro-6-methylpyridine (C₆H₆FN): 111.12 g/mol

Molecular Weight of Potassium Chloride (KCl): 74.55 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (111.12 / (127.57 + 58.10)) x 100 ≈ 59.8%

This calculation highlights that a significant portion of the reactant mass ends up as a byproduct (KCl). While this is an inherent limitation of substitution reactions, process optimization can still minimize waste by ensuring high yields and recycling byproducts where feasible.

Development of Sustainable Catalytic Systems

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation. nih.gov The development of sustainable catalytic systems for the synthesis of halogenated pyridines is an active area of research.

Heterogeneous Catalysts:

Heterogeneous catalysts are often preferred from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled, reducing waste and catalyst cost. In the context of fluorination, metal fluorides with high specific surface areas have been developed as catalysts for the gas-phase fluorination of 2-chloropyridine (B119429) with HF. researchgate.netresearchgate.net Catalysts such as BaF₂ and MgF₂ have shown high activity and selectivity. researchgate.net

| Catalyst | Reaction Type | Advantages |

| High surface area MgF₂ | Gas-phase fluorination | Recyclable, high activity |

| Supported metal oxides (e.g., on Al₂O₃) | Halogen exchange | Recyclable, stable |

| Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) | Halogen exchange | Can enable solvent-free conditions |

| Iron(II) triflate | C-H fluorination | Earth-abundant metal, mild conditions |

Recyclable Catalysts:

The use of magnetically recoverable catalysts is another strategy to improve the sustainability of catalytic processes. These catalysts, often based on iron oxide nanoparticles, can be easily removed from the reaction mixture using an external magnet, allowing for simple recovery and reuse.

Biocatalysis:

While still an emerging field for the synthesis of complex halogenated aromatics, biocatalysis offers the potential for highly selective and environmentally benign transformations under mild conditions. The use of enzymes for halogenation or other functional group interconversions could provide a green alternative to traditional chemical methods.

The continuous development of new and improved catalytic systems is essential for advancing the green synthesis of this compound and other important halogenated pyridine derivatives.

Reactivity and Transformational Chemistry of 4 Chloro 2 Fluoro 6 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, proceeding through a two-step addition-elimination mechanism. For 4-Chloro-2-fluoro-6-methylpyridine, this pathway allows for the selective replacement of its halogen atoms, opening avenues for the synthesis of diverse derivatives.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, especially at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. In this compound, both the C-4 and C-2 positions are activated. However, the reactivity of the chlorine atom at C-4 is significantly greater than that of the fluorine atom at C-2 in SNAr reactions.

This preferential reactivity is governed by a combination of factors. The C-4 position (para) is electronically more activated by the nitrogen atom's electron-withdrawing effect compared to the C-2 position (ortho). While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity which stabilizes the intermediate Meisenheimer complex, the activation of the C-4 position in pyridines is paramount. Consequently, nucleophilic attack occurs preferentially at the C-4 carbon, leading to the displacement of the chloride ion. This inherent regioselectivity allows for the selective functionalization of the C-4 position while leaving the C-2 fluorine atom intact, making it a valuable tool for sequential derivatization.

The highly reactive C-4 chloro group readily undergoes substitution with various oxygen-based nucleophiles. Reactions with alkoxides, such as sodium methoxide or ethoxide, proceed efficiently to yield the corresponding 4-alkoxy-2-fluoro-6-methylpyridine derivatives. Similarly, phenoxides can be employed to introduce aryl ether moieties at the C-4 position. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

A notable example from patent literature demonstrates the regioselective displacement of the C-4 chlorine in the closely related 4-chloro-2-fluoro-6-(trifluoromethyl)pyridine. Reaction with 3-fluoro-4-methoxyphenol in the presence of potassium carbonate in DMF at elevated temperatures resulted exclusively in the C-4 substituted product. This highlights the robustness of the C-4 position's reactivity towards oxygen nucleophiles.

Table 1: SNAr with Oxygen Nucleophiles on a 4-Chloro-2-fluoropyridine Analog Interactive data table available in the online version.

| Nucleophile | Reagents & Conditions | Product | Position of Substitution |

|---|

The introduction of nitrogen-based functional groups at the C-4 position is readily achieved through SNAr reactions with a diverse range of amines and amides. Primary and secondary amines, both aliphatic and aromatic, react selectively at the C-4 position to afford the corresponding 4-amino-2-fluoro-6-methylpyridine derivatives. These reactions are often facilitated by a base to neutralize the hydrogen halide formed during the reaction.

Patent literature provides examples of this selective amination on the analogous 4-chloro-2-fluoro-6-(trifluoromethyl)pyridine. For instance, reaction with morpholine in the presence of a base like triethylamine or potassium carbonate in a suitable solvent yields 4-(morpholin-4-yl)-2-fluoro-6-(trifluoromethyl)pyridine. This selectivity is crucial for building more complex molecules where the fluorine at C-2 can be used for subsequent transformations.

Table 2: SNAr with Nitrogen Nucleophiles on a 4-Chloro-2-fluoropyridine Analog Interactive data table available in the online version.

| Nucleophile | Reagents & Conditions | Product | Position of Substitution |

|---|---|---|---|

| Morpholine | K₂CO₃, Acetonitrile, 80 °C | 4-(2-Fluoro-6-(trifluoromethyl)pyridin-4-yl)morpholine | C-4 |

Sulfur-based nucleophiles, such as thiolates, also exhibit high reactivity towards the C-4 position of this compound. The reaction with sodium thiomethoxide or sodium thiophenoxide, for example, would yield the corresponding 4-(methylthio)- or 4-(phenylthio)-2-fluoro-6-methylpyridine. These reactions typically proceed under mild conditions and demonstrate the broad scope of nucleophiles that can be employed in the functionalization of this pyridine core. As with oxygen and nitrogen nucleophiles, the substitution occurs selectively at the C-4 position, displacing the chloride.

As established, there is significant competition between the C-4 and C-2 positions for nucleophilic attack. The outcome of this competition is overwhelmingly in favor of substitution at the C-4 position. The para-activation by the pyridine nitrogen makes the C-4 carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack than the ortho-activated C-2 carbon.

While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the rate-determining step in these SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate is greater when the attack occurs at the more electrophilic C-4 position. Therefore, even though fluoride (B91410) is a better leaving group, the kinetic and thermodynamic favorability of the C-4 attack pathway ensures high regioselectivity. This predictable selectivity is a key feature that makes this compound a valuable synthetic intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr chemistry, the halogen atoms on the this compound ring serve as handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically show selectivity for the more reactive carbon-chlorine bond over the less reactive carbon-fluorine bond in palladium-catalyzed processes.

Prominent examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a base. This would selectively form a C-C bond at the C-4 position, yielding 2-fluoro-6-methyl-4-phenylpyridine. The C-F bond at the C-2 position would generally remain unreacted under standard Suzuki conditions.

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne, such as phenylacetylene, would be expected to occur selectively at the C-4 position. This would result in the formation of 4-(phenylethynyl)-2-fluoro-6-methylpyridine, a valuable intermediate for further synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds. Coupling this compound with an amine (e.g., aniline) in the presence of a suitable palladium catalyst and a strong base would selectively yield the 4-anilino-2-fluoro-6-methylpyridine.

While specific examples for this compound are not extensively documented in readily available literature, the principles of regioselective cross-coupling on dihalopyridines are well-established. Research on analogous systems, such as 2,4-dichloropyrimidines and other dihalopyridines, consistently shows that palladium-catalyzed cross-coupling reactions preferentially occur at the C-4 position over the C-2 position. This selectivity is attributed to the higher reactivity of the C-Cl bond in oxidative addition to the palladium(0) catalyst compared to the C-F bond.

Table 3: Predicted Transition Metal-Catalyzed Cross-Coupling Reactions at C-4 Interactive data table available in the online version.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Fluoro-6-methyl-4-phenylpyridine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 4-(Phenylethynyl)-2-fluoro-6-methylpyridine |

Suzuki-Miyaura Coupling for C-C Bond Formation at C-4

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. libretexts.orgyonedalabs.com In the context of halogenated pyridines, this reaction provides a powerful tool for introducing aryl, heteroaryl, or vinyl substituents. For this compound, the chlorine atom at the C-4 position serves as the electrophilic partner in the coupling reaction.

The general catalytic cycle involves three main steps: oxidative addition of the pyridyl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. While chloroarenes are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have enabled efficient coupling of these substrates. nih.gov

For the Suzuki-Miyaura coupling of related 4-chloro-heterocyclic compounds, various conditions have been proven effective. A typical system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base. The reactivity of chloropyridines can be enhanced by using electron-rich and sterically hindered phosphine ligands.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles Data is based on analogous reactions with related chloro-substituted heterocycles.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | Good to High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | Moderate to Good |

Buchwald-Hartwig Amination of Halogenated Pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl or heteroaryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is of significant importance in medicinal chemistry for the synthesis of arylamines. acs.org In this compound, the C-4 chloro substituent is the reactive site for this transformation.

Research on similarly substituted pyridines, such as 2-fluoro-4-iodopyridine, has shown that Buchwald-Hartwig amination can be highly regioselective. The palladium-catalyzed coupling occurs exclusively at the C-4 position, leaving the C-2 fluoro substituent intact. researchgate.net This selectivity is contrary to typical nucleophilic aromatic substitution (SNAr) reactions where the more activated C-2 position would be favored. nih.gov The reaction can be performed efficiently using various palladium catalysts and phosphine ligands, often under microwave irradiation to reduce reaction times. researchgate.net The choice of a mild base, such as potassium carbonate, is often sufficient for the transformation. researchgate.net

Table 2: Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines Data is based on analogous reactions with related halo-pyridines.

| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | MW, 150°C | Good | researchgate.net |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110°C | High | researchgate.net |

| [(CyPF-tBu)PdCl₂] | - | NaOtBu | Dioxane | 100°C | High | organic-chemistry.org |

Negishi and Stille Coupling Applications with Pyridyl Halides

The Negishi and Stille couplings are powerful palladium-catalyzed reactions for C-C bond formation that complement the Suzuki-Miyaura reaction by using different organometallic reagents.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. orgsyn.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgorgsyn.org Chloropyridines are effective coupling partners in Negishi reactions, allowing for the synthesis of complex bipyridine structures and other substituted pyridines. orgsyn.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from an organic halide and activated zinc.

The Stille coupling utilizes organotin compounds (stannanes) as the nucleophilic partner. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available. wikipedia.orgthermofisher.cn The reaction tolerates a wide variety of functional groups. thermofisher.cn The primary drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org The mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For this compound, both Negishi and Stille couplings would be expected to proceed at the C-4 position to introduce alkyl, vinyl, aryl, or other organic moieties.

Table 3: General Parameters for Negishi and Stille Couplings of Pyridyl Halides

| Reaction | Organometallic Reagent | Catalyst | Ligand | Solvent |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Pd(dba)₂ | PPh₃ or other phosphines | THF, Dioxane |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Toluene, DMF, THF |

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. soton.ac.uk This reaction is the most common method for synthesizing arylalkynes.

In the case of this compound, the Sonogashira coupling would introduce an alkynyl group at the C-4 position. Studies on related halopyridines, such as 6-bromo-3-fluoro-2-pyridinecarbonitrile, have demonstrated successful Sonogashira couplings with a variety of terminal alkynes. soton.ac.uk These reactions often proceed in high yields and tolerate a range of functional groups, including free alcohols and amines. soton.ac.uk Standard conditions involve a catalyst system like Pd(PPh₃)₄ and CuI in a solvent mixture such as THF and triethylamine, which also serves as the base. soton.ac.uk Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Table 4: Typical Conditions for Sonogashira Coupling of Halopyridines Data is based on analogous reactions with related bromo- and chloro-pyridines.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 92 | soton.ac.uk |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80°C | Good | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp. | High | nih.gov |

Carbonylative Cross-Coupling Strategies

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) between the two coupling partners. A notable example is the Stille-carbonylative cross-coupling, which involves the reaction of an organic halide with an organostannane under a carbon monoxide (CO) atmosphere. wikipedia.org This reaction provides a direct route to ketones.

Applying this strategy to this compound would allow for the synthesis of 4-acyl-2-fluoro-6-methylpyridine derivatives. The reaction would proceed via the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product. This method avoids the need to handle sensitive acyl chloride functional groups on larger molecules. wikipedia.org

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position of the pyridine ring is susceptible to reactions characteristic of benzylic or allylic positions due to the activating effect of the adjacent aromatic system.

Benzylic Halogenation and Subsequent Functionalization

The methyl group can undergo free-radical halogenation to form a halomethyl group. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator like benzoyl peroxide or AIBN, are used for this purpose. This transformation converts the methyl group into a more versatile functional group.

For instance, the formation of 6-(chloromethyl)-4-chloro-2-fluoropyridine would provide an electrophilic center for subsequent nucleophilic substitution reactions. This intermediate could react with a variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce a wide range of functionalities at the C-6 position. However, care must be taken during such reactions, as harsh conditions can sometimes lead to undesired side reactions, such as the displacement of other ring halogens. For example, in related systems, the use of reagents like thionyl chloride for chlorination has been observed to cause over-conversion, where a bromo-substituent on the pyridine ring is replaced by a chloro-substituent. semanticscholar.org

Oxidation Reactions for Carboxylic Acid Derivatives

The methyl group at the C6 position of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 4-chloro-2-fluoro-pyridine-6-carboxylic acid. This transformation is a common strategy in the synthesis of pyridine carboxylic acids, which are valuable intermediates in pharmaceuticals and agrochemicals. The oxidation typically requires strong oxidizing agents due to the relative stability of the pyridine ring.

Common methods for the oxidation of methylpyridines involve reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. For instance, the synthesis of 4-chloropyridine-2-carboxylic acid from 4-chloro-2-methylpyridine can be achieved using K₂Cr₂O₇ in a sulfuric acid solution or with KMnO₄. These harsh conditions are generally effective for converting the methyl group to a carboxyl group. Another patent describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from its methyl precursor using potassium dichromate as the oxidant in dilute sulfuric acid, highlighting the utility of this reagent for halogenated pyridines.

The general reaction scheme involves heating the substrate with the oxidizing agent, followed by workup procedures to isolate the carboxylic acid product. The choice of oxidant and reaction conditions can be critical to achieving high yields and minimizing side reactions, such as the degradation of the pyridine ring.

| Oxidizing Agent | Typical Conditions | Product | Reference Analogue |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid, Reflux | 4-Chloro-2-fluoro-pyridine-6-carboxylic acid | 4-chloro-2-methylpyridine |

| Potassium Permanganate (KMnO₄) | Aqueous solution, Heat | 4-Chloro-2-fluoro-pyridine-6-carboxylic acid | 4-chloro-2-methylpyridine |

| Nitric Acid (HNO₃) | Concentrated, Heat | 4-Chloro-2-fluoro-pyridine-6-carboxylic acid | 2-methylpyridine |

Aldehyde and Ketone Formation from the Methyl Group

The selective partial oxidation of the methyl group in this compound to an aldehyde (4-chloro-2-fluoro-6-formylpyridine) is a significant synthetic challenge. The primary difficulty lies in preventing overoxidation to the more stable carboxylic acid. While direct conversion methods are sought after, they often suffer from low selectivity and yield.

Research into the oxidation of methylarenes has explored various strategies to achieve this selective transformation. For structurally complex molecules, including medicinally relevant benzoheterocycles, traditional chemical oxidants can lead to a mixture of products and issues with regioselectivity. nih.gov Modern electrochemical methods offer a promising alternative, enabling site-selective oxidation of methyl groups to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This approach avoids the use of harsh chemical oxidants and can provide greater control over the reaction. nih.gov

While specific examples for this compound are not prevalent in the literature, analogous transformations on other methylpyridines suggest potential routes. For instance, the oxidation of 3-methylpyridine under specific Wet Air Oxidation conditions has been shown to yield the corresponding aldehyde as the main product. Classical reagents for the selective oxidation of benzylic methyl groups, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂), could also be explored for this transformation, though optimization would be necessary to manage the reactivity of the substituted pyridine system.

Electrophilic Aromatic Substitution (EAS) Considerations and Limitations

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS). wikipedia.org The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the deactivation of the ring, effectively shutting down electrophilic attack.

In the case of this compound, the deactivating effect is compounded by the presence of two electron-withdrawing halogen substituents (chlorine and fluorine). These groups further reduce the electron density of the aromatic system, rendering direct electrophilic attack on the ring carbons exceedingly difficult. wikipedia.orglkouniv.ac.in Any electrophile present is much more likely to attack the lone pair of electrons on the nitrogen atom.

To overcome the inherent low reactivity of the pyridine ring in EAS, activation strategies are necessary. The most common and effective method is the conversion of the pyridine to its corresponding N-oxide. bhu.ac.indavuniversity.org This is typically achieved by oxidation with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. almerja.comchemtube3d.com

The formation of the pyridine N-oxide fundamentally alters the electronic properties of the ring. The N-oxide group is capable of donating electron density into the ring via resonance, which activates the C2 (ortho) and C4 (para) positions towards electrophilic attack. bhu.ac.inalmerja.com This activation is sufficient to allow reactions like nitration and halogenation to proceed under reasonable conditions. Computational studies confirm that while protonated pyridine is strongly deactivated, the N-oxide is activated for EAS. rsc.orgresearchgate.net

The synthetic utility of this strategy involves a three-step sequence:

Oxidation: The parent pyridine is oxidized to the pyridine N-oxide.

Electrophilic Aromatic Substitution: The N-oxide is subjected to the desired EAS reaction (e.g., nitration with H₂SO₄/HNO₃), which typically occurs at the C4 position. bhu.ac.in

Deoxygenation: The N-oxide is reduced back to the pyridine, often using a trivalent phosphorus reagent like PCl₃. almerja.com

This sequence allows for the introduction of electrophiles onto the highly deactivated pyridine ring, a transformation that is otherwise unfeasible.

Ring-Opening and Rearrangement Pathways of the Pyridine Nucleus

While the pyridine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. For this compound, such transformations would likely require significant activation of the ring.

One potential pathway to ring-opening involves the formation of a pyridinium salt. Quaternization of the ring nitrogen by alkylation makes the ring highly electron-deficient and susceptible to attack by strong nucleophiles. davuniversity.org For example, highly activated pyridinium salts can undergo ring-opening upon treatment with hydroxide ions. davuniversity.org This suggests that N-alkylation of this compound could render it vulnerable to ring-opening by potent nucleophiles.

Rearrangement reactions are also known for activated pyridine derivatives, particularly pyridine N-oxides. The Boekelheide reaction, for example, describes the rearrangement of α-picoline N-oxides with acetic anhydride to form pyridylmethanols. acs.orgimperial.ac.uk Applying this to the N-oxide of this compound could potentially lead to the formation of (4-chloro-2-fluoro-pyridin-6-yl)methyl acetate. Such rearrangements provide routes to functionalize the side chain of the pyridine ring.

Derivatization for Complex Molecular Architectures

This compound is a versatile building block for the synthesis of more complex molecules, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, facilitates the attack of nucleophiles at the ortho (C2/C6) and para (C4) positions. youtube.com This molecule possesses leaving groups at two of these activated positions: a fluorine atom at C2 and a chlorine atom at C4.

A key principle governing the derivatization of this compound is the relative reactivity of the halogen leaving groups in SNAr reactions. For aromatic systems, the typical leaving group ability is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. nih.govwikipedia.orgchemistrysteps.com This "element effect" is attributed to the rate-determining step being the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. nih.govchemistrysteps.com

Consequently, nucleophilic attack on this compound is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride ion. This site-selectivity allows for controlled, stepwise functionalization of the pyridine core. A wide variety of nucleophiles, including amines, alkoxides, and thiols, can be used to introduce diverse functional groups.

| Nucleophile | Reagent Example | Predicted Major Product |

| Amine | R-NH₂ | 2-(Alkylamino)-4-chloro-6-methylpyridine |

| Alkoxide | NaOR | 2-(Alkoxy)-4-chloro-6-methylpyridine |

| Thiolate | NaSR | 2-(Alkylthio)-4-chloro-6-methylpyridine |

| Hydroxide | NaOH | 4-Chloro-6-methyl-pyridin-2-one |

Beyond SNAr, the C6-methyl group provides another handle for derivatization. As discussed, it can be oxidized to a carboxylic acid. Additionally, the benzylic-like protons of the methyl group are acidic and can be removed by a strong base to generate a carbanion. pearson.com This nucleophilic species can then react with various electrophiles (e.g., aldehydes, alkyl halides), allowing for the elaboration of the side chain. This combination of selective SNAr chemistry and side-chain functionalization makes this compound a valuable scaffold for building complex molecular architectures.

Multi-Step Synthesis of Polyheterocyclic Systems

The distinct electronic properties of the chlorine and fluorine substituents on the pyridine ring of this compound, coupled with the directing effect of the methyl group, enable a hierarchical approach to the construction of fused heterocyclic architectures. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine atom at the 4-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity is pivotal in the regioselective synthesis of complex polyheterocyclic systems.

A notable application of this building block is in the synthesis of substituted triazolo[1,5-a]pyridines. These scaffolds are of significant interest due to their presence in a range of biologically active molecules. For instance, in the development of inhibitors for transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), a key target in fibrosis and cancer, derivatives of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( dmed.org.uanih.govsigmaaldrich.comtriazolo[1,5-a]pyridin-6-yl)imidazoles have been synthesized. nih.gov While the specific isomer this compound is not explicitly detailed as the starting material in this particular study, the general synthetic strategy highlights the utility of fluoro-methylpyridines in constructing such complex heterocyclic systems. The synthesis typically involves the initial displacement of the highly activated fluorine atom with a suitable nucleophile, followed by further elaboration of the remaining chloro- and methyl-substituted pyridine core.

The general approach to constructing such polyheterocyclic systems often involves a sequence of reactions where the fluorine at the C2 position is first displaced by a nitrogen-based nucleophile. This is followed by transformations at the C4 position, often involving cross-coupling reactions to introduce further diversity, and potentially cyclization reactions to form the fused heterocyclic system.

Scaffold Diversity and Library Generation

The capacity to selectively functionalize different positions of the this compound ring makes it an excellent scaffold for diversity-oriented synthesis and the generation of chemical libraries. The sequential and regioselective nature of the reactions allows for the introduction of a wide variety of substituents at specific points of the molecule, leading to a large number of structurally diverse compounds from a single starting material.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for derivatizing the 4-chloro position of the pyridine ring. The Suzuki-Miyaura coupling, for example, enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. scispace.com This methodology is highly effective for the synthesis of biaryl compounds and has been successfully applied in the generation of DNA-encoded libraries. nih.gov

The Buchwald-Hartwig amination provides a route to carbon-nitrogen bond formation, enabling the introduction of a wide array of amine functionalities. researchgate.net This is particularly valuable in medicinal chemistry, as the introduction of different amine groups can significantly modulate the physicochemical and pharmacological properties of a molecule. The regioselectivity of these reactions on di- or poly-halogenated pyridines is a critical factor, often allowing for the selective functionalization of one position over another under specific catalytic conditions.

The generation of a chemical library from this compound would typically follow a divergent synthetic strategy. An initial nucleophilic substitution at the C2-fluoro position with a set of diverse nucleophiles would generate a first library of intermediates. Each of these intermediates could then be subjected to a Suzuki-Miyaura or Buchwald-Hartwig reaction at the C4-chloro position with a second set of diverse building blocks, exponentially increasing the number of final compounds.

Below is a hypothetical data table illustrating the potential for scaffold diversity using this compound as a starting scaffold.

| Scaffold | R1 (at C2) | R2 (at C4) | Reaction Type for R1 | Reaction Type for R2 | Resulting Heterocycle |

| This compound | Morpholine | Phenyl | Nucleophilic Aromatic Substitution | Suzuki-Miyaura Coupling | 4-Phenyl-2-morpholino-6-methylpyridine |

| This compound | Piperidine | 4-Methoxyphenyl | Nucleophilic Aromatic Substitution | Suzuki-Miyaura Coupling | 4-(4-Methoxyphenyl)-2-piperidino-6-methylpyridine |

| This compound | Aniline | Pyrrole | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | 4-(Pyrrol-1-yl)-2-anilino-6-methylpyridine |

| This compound | Benzylamine | Indole | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | 4-(Indol-1-yl)-2-(benzylamino)-6-methylpyridine |

This systematic approach allows for the rapid exploration of chemical space around the pyridine core, which is a key strategy in the identification of new lead compounds in drug discovery programs. The principles of multi-component reactions can also be applied, where this compound could act as a key component in a one-pot synthesis to generate complex and diverse molecular architectures. nih.govtaylorfrancis.comnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a compound like 4-Chloro-2-fluoro-6-methylpyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically active nuclei in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the methyl group. The coupling constants (J) between adjacent protons would provide information about their relative positions on the pyridine (B92270) ring. For instance, a study on the related compound, 4-methylpyridine, shows the aromatic protons in the range of 7.1-8.5 ppm and the methyl protons around 2.3 ppm. chemicalbook.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms would appear at significantly different chemical shifts. For example, in 2-fluoro-6-methylpyridine (B1294898), the carbon attached to fluorine shows a characteristic large coupling constant (¹JCF). sigmaaldrich.comsigmaaldrich.com A similar effect would be anticipated for the carbon attached to fluorine in the target molecule.

¹⁹F NMR (Fluorine-19 NMR): As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. thermofisher.com The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine atom to adjacent protons (³JFH) and carbons (¹JCF, ²JCF, etc.) would provide crucial information for structural confirmation. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. ucsb.edu

¹⁵N NMR (Nitrogen-15 NMR): While ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is influenced by the substituents on the ring. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen atom with nearby protons, aiding in the complete assignment of the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.5 - 8.0 | Influenced by the position relative to F, Cl, and CH₃ substituents. |

| CH₃ | 2.2 - 2.6 | Typical range for a methyl group on a pyridine ring. |

| Aromatic C (C-F) | 155 - 170 (with large ¹JCF coupling) | Downfield shift due to the high electronegativity of fluorine. |

| Aromatic C (C-Cl) | 140 - 155 | Downfield shift due to the electronegativity of chlorine. |

| Aromatic C (C-CH₃) | 150 - 160 | |

| Aromatic CH | 110 - 140 | |

| CH₃ | 20 - 25 |

This table is predictive and based on data from structurally related compounds. Actual experimental values may vary.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. In this compound, it would show which aromatic protons are adjacent to each other, helping to piece together the fragments of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would show correlations from the methyl protons to the C-6 and C-5 carbons, and from the aromatic protons to various carbons in the ring, thus confirming the substitution pattern. It can also show correlations to the nitrogen atom, as seen in studies of other nitrogen-containing heterocycles. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It would reveal through-space interactions between protons. For example, a NOESY correlation between the methyl protons and the proton at the C-5 position would provide strong evidence for the regiochemistry of the substituents.

For the achiral molecule this compound, stereochemical analysis using advanced NMR techniques is not applicable as there are no stereocenters.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. It also provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure.

ESI and APCI are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI): ESI is particularly useful for polar molecules and typically produces protonated molecules [M+H]⁺. For this compound, ESI-HRMS would provide a highly accurate mass measurement of the [C₆H₆ClFN]⁺ ion, which would confirm its molecular formula.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. Similar to ESI, it would generate protonated molecules and allow for accurate mass measurement to confirm the elemental composition.

The fragmentation of the protonated molecule in the mass spectrometer (MS/MS) would provide further structural information. The loss of neutral fragments such as HCl, HF, or CH₃ would be expected. The fragmentation patterns of related halogenated compounds often show the loss of the halogen atom or a hydrogen halide. miamioh.edu

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.

Purity Analysis: The gas chromatogram would indicate the purity of the sample by showing a single major peak for the target compound. The retention time of the peak is a characteristic property of the compound under specific GC conditions.

Volatile Impurity Analysis: Any volatile impurities present in the sample would appear as separate peaks in the chromatogram. The mass spectrum of each impurity peak can be used to identify its structure, often by comparison with spectral libraries.

Fragmentation Pathway Analysis: The mass spectrum obtained from the GC-MS analysis reveals the fragmentation pattern of the molecule under electron ionization (EI). For this compound, characteristic fragmentation would involve the loss of a chlorine atom, a methyl radical, or a fluorine atom. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments, which is a powerful diagnostic tool. miamioh.edu A plausible fragmentation pathway could involve the initial loss of a chlorine radical to form a cation at m/z 109, followed by further fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (charge-to-mass ratio) | Proposed Fragment | Notes |

| 144/146 | [C₆H₅FN]⁺ | Molecular ion peak with characteristic isotopic pattern for chlorine. |

| 129/131 | [C₅H₂FN]⁺ | Loss of a methyl radical (CH₃). |

| 109 | [C₆H₅FN]⁺ | Loss of a chlorine radical (Cl). |

| 82 | [C₅H₃F]⁺ | Further fragmentation. |

This table is predictive and based on general fragmentation patterns of similar compounds. The relative intensities of the peaks would depend on the ionization method and energy.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, electron impact ionization would likely produce a molecular ion peak. The fragmentation of this molecular ion is predictable based on the principles of mass spectrometry for halogenated and aromatic compounds. libretexts.orgmiamioh.edu

The primary fragmentation pathways would involve the cleavage of the bonds adjacent to the pyridine ring and the loss of the halogen substituents. youtube.com Alpha-cleavage next to the carbon bonded to the halogen is a common fragmentation pattern for alkyl halides. youtube.com The loss of the chlorine atom would result in a significant fragment ion. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks would appear as a characteristic pair of signals (M+ and M+2) separated by two mass units. miamioh.edu

Other likely fragmentation events include the loss of the methyl radical (CH₃), the fluorine atom, or hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for pyridine derivatives. researchgate.net The relative abundance of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| [M]⁺ | [M-Cl]⁺ | Cl |

| [M]⁺ | [M-F]⁺ | F |

| [M]⁺ | [M-CH₃]⁺ | CH₃ |

| [M]⁺ | [M-HCN]⁺ | HCN |

This table is predictive and based on general fragmentation patterns of related compounds.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes may be active in one technique but not the other. nih.govarxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The pyridine ring itself has several characteristic stretching vibrations, typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions, respectively. researchgate.net The C-F and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically around 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl. The exact positions of these bands can be influenced by the other substituents on the pyridine ring. sigmaaldrich.com

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR spectroscopy. nih.gov For molecules with a center of symmetry, some vibrations are exclusively Raman active while others are exclusively IR active. nih.gov

In the Raman spectrum of this compound, the symmetric breathing mode of the pyridine ring is expected to produce a strong, sharp signal, typically around 1000 cm⁻¹. researchgate.net The C-Cl and C-F bonds will also have characteristic Raman signals. Raman spectroscopy is often used to study the skeletal structure of molecules. nih.gov Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. arxiv.org For instance, 2-Chloro-6-methylpyridine has been studied using both experimental FT-IR and FT-Raman spectroscopy. sigmaaldrich.com

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Methyl C-H | Stretching | 2980-2850 | 2980-2850 |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | 1600-1400 |

| Pyridine Ring | Ring Breathing | Weak | Strong, ~1000 |

| C-F | Stretching | 1250-1000 | Active |

| C-Cl | Stretching | 800-600 | Active |

This table is predictive and based on characteristic frequencies for related pyridine derivatives. researchgate.netsigmaaldrich.com

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions.

Crystal Growth Strategies for Halogenated Pyridine Derivatives

Growing high-quality single crystals suitable for X-ray diffraction is a critical first step. For halogenated pyridine derivatives like this compound, several common crystallization techniques can be employed. ufl.edu The choice of solvent is crucial, and often a range of solvents with varying polarities must be screened. ufl.edu

Common methods include:

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. ufl.edu This is often the simplest method to attempt first.

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. ufl.edu

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, reducing the solubility of the compound and causing crystals to form. ufl.edu

For some compounds, sublimation can also be an effective method for obtaining high-quality crystals free of solvent impurities. ufl.edu

Data Collection and Refinement Procedures

Once a suitable single crystal is obtained, it is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and measuring the intensities and positions of the diffracted beams. nih.gov Modern diffractometers are typically equipped with CCD or CMOS detectors for efficient data collection. acs.org

The collected data undergo several computational steps:

Data Reduction: The raw diffraction intensities are corrected for various experimental factors, such as background noise and absorption effects. acs.org

Structure Solution: The initial positions of the atoms are determined. For small molecules, this is typically achieved using "direct methods." nih.gov

Structure Refinement: The atomic positions and thermal parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. This is typically done using full-matrix least-squares refinement on F². acs.org